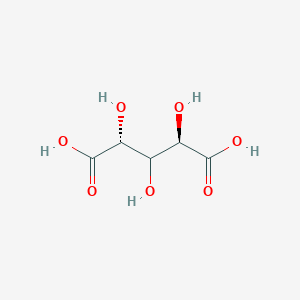

L-arabinaric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-arabinaric acid is an arabinaric acid. It is a conjugate acid of a L-arabinarate(1-). It is an enantiomer of a D-arabinaric acid.

Applications De Recherche Scientifique

Coordination Chemistry

Synthesis of Coordination Polymers

Recent studies have demonstrated the synthesis of coordination polymers using L-arabinaric acid as a ligand. These polymers have shown promise in the sequestration of heavy metals from aqueous solutions. For instance, coordination polymers formed with zinc(II) and lead(II) ions exhibited crystalline structures suitable for analysis, while those with copper(II) resulted in less desirable gummy solids . The ability of these polymers to incorporate lead ions has been particularly noteworthy, indicating their potential for environmental applications.

Characterization Techniques

The characterization of these coordination polymers typically involves techniques such as:

- Ultraviolet-Visible Spectroscopy (UV-Vis) : Used to assess the electronic transitions within the polymers.

- Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups and confirm the presence of this compound in the coordination frameworks.

- Atomic Absorption Spectrometry (AAS) : Utilized to quantify the amount of lead removed from solution .

Environmental Remediation

Heavy Metal Sequestration

This compound-based coordination polymers have been investigated for their effectiveness in removing heavy metals like lead from contaminated water sources. The study conducted at the University of San Carlos demonstrated that these polymers could significantly reduce lead concentrations through a process known as biosorption. This method capitalizes on the natural affinity of carbohydrate-based materials for binding heavy metals, making it a sustainable approach to environmental cleanup .

Case Study: Lead Removal

In a specific case study, immobilized root tissues of Amaranthus spinosus and dead Saccharomyces cerevisiae were used alongside this compound derivatives. These materials showed considerable efficacy in lead absorption from aqueous solutions, highlighting the potential for developing eco-friendly remediation strategies using naturally occurring biopolymers .

Enzymatic Applications

Enzyme Hydrolysis

This compound has been explored as a substrate in enzymatic reactions, particularly in the hydrolysis processes catalyzed by lactonases. These enzymes have shown specificity towards various lactones derived from sugars, including those related to this compound. The structural characteristics of this compound make it a suitable candidate for studying enzyme-substrate interactions and understanding enzymatic mechanisms at a molecular level .

Summary Table of Applications

Propriétés

Formule moléculaire |

C5H8O7 |

|---|---|

Poids moléculaire |

180.11 g/mol |

Nom IUPAC |

(2R,4R)-2,3,4-trihydroxypentanedioic acid |

InChI |

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t2-,3-/m1/s1 |

Clé InChI |

NPTTZSYLTYJCPR-PWNYCUMCSA-N |

SMILES |

C(C(C(=O)O)O)(C(C(=O)O)O)O |

SMILES isomérique |

[C@@H](C([C@H](C(=O)O)O)O)(C(=O)O)O |

SMILES canonique |

C(C(C(=O)O)O)(C(C(=O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.